molecular formula C11H14N2O4 B2407655 3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid CAS No. 1480939-81-8

3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid

Cat. No.: B2407655
CAS No.: 1480939-81-8
M. Wt: 238.243
InChI Key: BIECXQNUXNFGKI-UHFFFAOYSA-N
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Description

3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid is an organic compound that features a pyrazine ring substituted with a carboxylic acid group and a tetrahydro-2H-pyran-4-ylmethoxy group

Properties

IUPAC Name

3-(oxan-4-ylmethoxy)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c14-11(15)9-10(13-4-3-12-9)17-7-8-1-5-16-6-2-8/h3-4,8H,1-2,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIECXQNUXNFGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

Antimicrobial Properties
Research indicates that derivatives of pyrazine compounds, including 3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid, exhibit notable antimicrobial activities. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacterial strains. For instance, compounds synthesized using ultrasound irradiation methods showed antibacterial activities with yields exceeding 93%, highlighting the potential for practical applications in developing new antimicrobial agents .

Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies employing the DPPH free radical scavenging method reported that certain derivatives exhibited antioxidant activities ranging from 29% to 67%. This suggests that this compound could play a role in formulations aimed at reducing oxidative stress .

DNA Binding and Anticancer Potential
The ability of this compound to bind to DNA has been investigated, revealing significant binding affinities, particularly for halogenated derivatives. Such interactions suggest potential anticancer applications, as compounds that intercalate DNA can disrupt cancer cell proliferation . The exploration of pyrazine derivatives in anticancer research is an expanding field, with numerous studies indicating their efficacy in targeting various cancer types .

Medicinal Chemistry

Phosphodiesterase Inhibition
Another promising application of pyrazine compounds is their role as phosphodiesterase inhibitors. These inhibitors are crucial in treating various disorders, including mood disorders and cognitive dysfunctions. The structural characteristics of this compound make it a candidate for further development in this area .

Synthesis and Characterization

Synthesis Techniques
The synthesis of this compound can be achieved through environmentally friendly methods, such as ultrasound-assisted reactions. This approach not only enhances yield but also reduces reaction times and by-products, making it a sustainable option for pharmaceutical development .

Characterization Methods
Characterization of the synthesized compounds typically involves techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy. These methods confirm the structural integrity and purity of the compounds, ensuring their suitability for biological testing .

Case Studies and Research Findings

StudyObjectiveKey Findings
Study on Antibacterial Activity Evaluate antibacterial propertiesCompounds showed 29%-67% antioxidant activity; effective against various bacterial strains .
DNA Binding Study Assess DNA intercalation potentialSignificant binding observed; potential anticancer applications identified .
Phosphodiesterase Inhibition Research Investigate therapeutic applicationsIdentified as a candidate for treating cognitive disorders .

Mechanism of Action

The mechanism of action of 3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid is unique due to the combination of the tetrahydro-2H-pyran-4-ylmethoxy group and the pyrazine-2-carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article will explore its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C10_{10}H13_{13}N3_{3}O3_{3}
  • IUPAC Name : this compound
  • CAS Number : Not specifically listed in the search results but can be derived from the molecular formula.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The tetrahydro-pyran moiety is known for enhancing the lipophilicity and bioavailability of compounds, which may facilitate their interaction with biological membranes and receptors.

Biological Activities

  • Cannabinoid Receptor Agonism :
    • A related compound, N-Methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide, has been identified as a dual agonist for cannabinoid receptors CB(1) and CB(2). This class of compounds exhibits significant analgesic properties while minimizing central nervous system (CNS) side effects due to low CNS penetration .
  • Anticancer Potential :
    • Compounds structurally related to pyrazines have shown promise in inhibiting various cancer cell lines. For instance, pyrazine derivatives have been studied for their ability to inhibit vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor angiogenesis .
  • Inhibition of Enzymatic Activity :
    • Certain pyrazine derivatives have demonstrated inhibitory activity against enzymes involved in cancer progression and inflammation. The inhibition of cyclin-dependent kinases (CDKs) is one such mechanism that has been explored in related compounds .

Table 1: Summary of Biological Activities

Activity TypeCompound ReferenceObserved Effect
Cannabinoid AgonismN-Methyl-3-(tetrahydro-2H-pyran-4-yl)-...Analgesic effects with low CNS side effects
Anticancer ActivityVarious pyrazine derivativesInhibition of VEGFR and reduced tumor growth
Enzyme InhibitionPyrazine-based compoundsInhibition of CDK activity

Detailed Findings

  • Cannabinoid Receptor Studies :
    • The study highlighted the development of cannabinoid receptor agonists that maintain low CNS penetration while providing effective analgesia. This suggests that structural modifications similar to those in this compound can yield beneficial pharmacological profiles .
  • Anticancer Research :
    • Investigations into pyrazine derivatives have revealed their potential as anti-cancer agents through mechanisms involving the inhibition of angiogenic pathways. These findings underscore the importance of further exploring the biological activity of 3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine derivatives in cancer research .

Q & A

What are the optimal synthetic routes for 3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid, and how do reaction conditions influence yield?

Level: Basic
Answer:
The synthesis typically involves multi-step functionalization of pyrazine derivatives. A plausible route includes:

Chlorination and Substitution: React 3-hydroxypyrazine-2-carboxamide with phosphorus oxychloride to replace hydroxyl with chlorine, forming 3-chloro-2-cyanopyrazine .

Methoxy Group Introduction: Treat with sodium methoxide to substitute chlorine with methoxy .

Carboxylic Acid Formation: Hydrolyze the cyano group using a base (e.g., NaOH) with hydrogen peroxide to yield the carboxylic acid moiety .

Etherification: Introduce the tetrahydro-2H-pyran-4-yl methoxy group via nucleophilic substitution or Mitsunobu reaction, using tetrahydro-2H-pyran-4-methanol and a coupling agent .
Key Considerations: Reaction temperature, solvent polarity (e.g., ethanol or acetic acid), and stoichiometric ratios significantly impact yield. For example, sodium hypochlorite in ethanol at room temperature can enhance cyclization efficiency in analogous heterocycles .

How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

Level: Basic
Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. The tetrahydro-2H-pyran-4-yl group shows distinct proton signals at δ 3.5–4.0 ppm (axial/equatorial CH2_2O) and δ 1.5–2.0 ppm (CH2_2 in the pyran ring) .
  • IR Spectroscopy: Identify carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and C=O vibrations (~1700 cm1^{-1}) .
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry. For pyrazine derivatives, slow evaporation in polar solvents (e.g., ethanol/water) often yields suitable crystals .

What methodological approaches are recommended for analyzing the reactivity of the tetrahydro-2H-pyran-4-yl methoxy substituent?

Level: Advanced
Answer:

  • Acidic Hydrolysis: Reflux in HCl (1–3 M) to test cleavage of the ether bond. Monitor via TLC or HPLC for degradation products .
  • Oxidative Stability: Expose to H2_2O2_2 or meta-chloroperbenzoic acid (mCPBA) to assess susceptibility to oxidation. The pyran ring’s stability under these conditions can inform storage protocols .
  • Computational Modeling: Use DFT calculations to predict electron-withdrawing/donating effects of the substituent on the pyrazine ring’s aromaticity .

How should researchers design experiments to optimize the cyclization step in synthesizing this compound?

Level: Advanced
Answer:

  • Oxidant Screening: Compare sodium hypochlorite (eco-friendly, room temperature) vs. DDQ or Cr(VI) salts (higher efficiency but toxic). Track reaction progress using in-situ FTIR or LC-MS .
  • Solvent Effects: Test polar aprotic (DMF, DMSO) vs. protic (ethanol, acetic acid) solvents. Protic solvents may stabilize intermediates via hydrogen bonding .
  • Catalyst Optimization: Explore transition-metal catalysts (e.g., Pd(OAc)2_2) for regioselective cyclization, particularly if side reactions occur .

What strategies resolve contradictions in reported melting points or spectral data across studies?

Level: Advanced
Answer:

  • Recrystallization: Purify using mixed solvents (e.g., ethyl acetate/hexane) to remove impurities affecting melting points .
  • Dynamic NMR: Resolve signal splitting caused by conformational exchange in the tetrahydro-2H-pyran ring .
  • Cross-Validation: Compare data with structurally analogous compounds (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives) to identify systematic errors .

How does the carboxylic acid group influence solubility and purification strategies?

Level: Basic
Answer:

  • Solubility: The carboxylic acid group enhances solubility in polar solvents (water, methanol) at high pH. Adjust pH during extraction (e.g., acidify to precipitate the compound) .
  • Purification: Use ion-exchange chromatography or recrystallization from hot aqueous ethanol. The pKa (~2–3) allows selective protonation/deprotonation .

What computational methods predict substituent effects on the pyrazine ring’s electronic properties?

Level: Advanced
Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electron density and frontier molecular orbitals (HOMO/LUMO). This predicts reactivity toward electrophiles/nucleophiles .
  • Molecular Dynamics (MD): Simulate solvation effects in water or DMSO to assess bioavailability or aggregation tendencies .

What are best practices for scaling up synthesis while maintaining yield and purity?

Level: Advanced
Answer:

  • Process Analytical Technology (PAT): Implement real-time monitoring (e.g., ReactIR) to track key intermediates and adjust parameters dynamically .
  • Green Chemistry Principles: Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or ethanol. Use catalytic reagents to minimize waste .

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